molecular formula C25H21ClN2O2 B7709785 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

Cat. No. B7709785
M. Wt: 416.9 g/mol
InChI Key: BLEZWKHIWOJWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as Cmpd-7, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in scientific research, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a key role in cancer cell survival and proliferation. 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of downstream signaling pathways that promote cancer cell survival and proliferation.
Biochemical and Physiological Effects:
3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in lab experiments is its specificity towards the Akt/mTOR signaling pathway, which makes it a potential therapeutic candidate for cancer treatment. However, one of the limitations of using 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide. One potential direction is to study its efficacy in combination with other anticancer drugs, as combination therapy has been shown to be more effective than monotherapy in cancer treatment. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in vivo, in order to optimize its dosing and administration. Additionally, further research is needed to explore the potential therapeutic applications of 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in other diseases, such as neurodegenerative diseases and inflammation.

Synthesis Methods

The synthesis of 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with 2-hydroxy-7-methylquinoline in the presence of triethylamine. This reaction produces an intermediate compound, which is then reacted with m-toluidine to obtain the final product, 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide.

Scientific Research Applications

3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases, particularly cancer. It has been shown to exhibit anticancer activity in various cancer cell lines, including breast, lung, and colon cancer cells. 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has also been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

properties

IUPAC Name

3-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O2/c1-16-5-3-8-22(11-16)28(25(30)19-6-4-7-21(26)14-19)15-20-13-18-10-9-17(2)12-23(18)27-24(20)29/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEZWKHIWOJWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.